(5E)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5E)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule characterized by its unique structure, which includes a pyrrol ring, a pyrimidine ring, and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde with 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Sodium methoxide, potassium thiolate, dimethylformamide as solvent.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(5E)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5E)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer research, it is known to inhibit the activity of certain kinases, leading to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
(5E)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: can be compared with similar compounds such as:
- (5E)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-{[1-(4-fluorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
These compounds share similar structures but differ in the substituents on the phenyl rings. The presence of different halogens (chlorine, bromine, fluorine) can significantly affect the compound’s reactivity, electronic properties, and biological activity, making each compound unique in its applications and effects.
Properties
Molecular Formula |
C34H24ClN3O3 |
---|---|
Molecular Weight |
558.0 g/mol |
IUPAC Name |
(5E)-5-[[1-(4-chlorophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C34H24ClN3O3/c1-22-9-8-14-28(19-22)38-33(40)29(32(39)36-34(38)41)20-25-21-30(23-10-4-2-5-11-23)37(27-17-15-26(35)16-18-27)31(25)24-12-6-3-7-13-24/h2-21H,1H3,(H,36,39,41)/b29-20+ |
InChI Key |
QLSGBQQPMODKDT-ZTKZIYFRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6)C(=O)NC2=O |
Origin of Product |
United States |
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